2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 4-methylthiazole-5-carboxamide core linked to a 1H-benzimidazol-2-yl group at the carboxamide nitrogen. The thiazole ring is substituted at position 2 with an acetylated furan-2-ylmethylamino moiety. This structural architecture combines heterocyclic systems (benzimidazole, thiazole, and furan) known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
Molecular Formula |
C19H17N5O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3S/c1-11-16(17(26)23-18-21-14-7-3-4-8-15(14)22-18)28-19(20-11)24(12(2)25)10-13-6-5-9-27-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
ITHMXKNSEWJTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonyl hydrazide (2), which is prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine.
Amidation Reactions: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, etc.) in boiling ethanol to yield different acrylonitrile derivatives (3–8).
Hydrazine Behavior: Compound 2 also reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Further Transformations: Additional reactions involve cyclization, esterification, and imine formation to obtain various derivatives (11–18).
Industrial Production:: While specific industrial methods are proprietary, the synthetic routes can be adapted for large-scale production.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Potential oxidation reactions due to the presence of amine and thiazole moieties.
Substitution: Nucleophilic substitution reactions at the carbonyl or amino groups.
Reduction: Reduction of the azo group in certain derivatives.
Common Reagents: Ethanol, sodium ethoxide, hydrazine hydrate, and various amines.
Major Products: The derivatives formed (3–18) exhibit diverse structures and properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and thiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring enhances the interaction with microbial targets, leading to increased efficacy in inhibiting bacterial growth .
Anticancer Properties
The anticancer potential of this compound is supported by its structural similarity to other known anticancer agents. In vitro studies have demonstrated that compounds with benzimidazole and thiazole frameworks can induce apoptosis in cancer cells. For example, derivatives have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cytotoxicity .
Antitubercular Activity
Given the rise of multidrug-resistant Mycobacterium tuberculosis, there is an urgent need for new therapeutic agents. Compounds similar to 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide have been evaluated for their antitubercular activity. In vitro assays have shown that these compounds can inhibit the growth of M. tuberculosis H37Rv strains, making them candidates for further development as antitubercular drugs .
Case Studies
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues and Modifications
Core Thiazole Carboxamide Derivatives
- N-(4,5-Dimethyl-1,3-thiazol-2-yl) analog (Y042-4635): Replaces the benzimidazole with a 4,5-dimethylthiazole group.
- N-(2-Methoxyphenyl)benzyl derivatives (CAS 1219585-22-4) :
Substitutes benzimidazole with a 2-methoxybenzyl group. The methoxy group may improve metabolic stability compared to the furan moiety in the target compound .
Benzimidazole-Thiazole Hybrids
- Compounds 9a–e (): Feature a phenoxymethyl-triazole linker between benzimidazole and thiazole. Compound 9c (4-bromophenyl substitution) showed enhanced docking affinity in studies, suggesting halogen interactions improve target binding compared to the acetyl-furan group .
- Arylazo derivatives (7a–c, 8a–c) :
Introduce diazenyl groups, which confer strong electronic effects. These compounds demonstrated anti-HepG2 activity (IC₅₀: 8–15 μM), highlighting the impact of electron-withdrawing substituents on cytotoxicity .
Kinase Inhibitor Analogues
- Dasatinib (BMS-354825): Shares a thiazole carboxamide core but incorporates a pyrimidine-aminomethylpiperazine group. Clinical data show dasatinib’s potency against Src kinases (IC₅₀: <1 nM), suggesting the target compound’s furan-benzimidazole system may offer distinct selectivity profiles .
- N-(2-Phenyl-1,3-thiazol-5-yl)acetamides: Exhibit STAT3 inhibitory activity.
Key SAR Observations :
- Benzimidazole vs.
- Electron-Donating vs. Withdrawing Groups : Bromophenyl (9c) and nitro groups (7a–c) improve target binding or cytotoxicity, whereas methoxy groups may reduce metabolic degradation .
- Furan vs.
Physicochemical Properties
Biological Activity
The compound 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1232768-12-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structure features a thiazole ring, a benzimidazole moiety, and an acetylfuran substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1232768-12-5 |
| Molecular Formula | C19H17N5O3S |
| Molecular Weight | 395.4 g/mol |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target molecule have shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, thiazole derivatives have been reported to inhibit Akt1 kinase, which is crucial in cell survival pathways.
- In vitro studies demonstrated that related compounds induced apoptosis in cancer cell lines such as HCT116 (colon cancer) with IC50 values around 0.95 µM .
Antimicrobial Activity
Thiazole and benzimidazole derivatives have also been explored for their antimicrobial properties. The presence of furan and thiazole rings may enhance the interaction with microbial enzymes or receptors.
- Study Findings :
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, a compound structurally similar to our target showed promising results against multiple leukemia cell lines with IC50 values below 0.01 µM. This indicates a potential for high potency in treating hematological malignancies .
Case Study 2: Synergistic Effects
Another investigation into thiazole-based compounds demonstrated that when used in combination with established chemotherapeutics like doxorubicin, these compounds enhanced cytotoxicity in MCF7 breast cancer cells . This suggests that our compound might exhibit synergistic effects when used alongside traditional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
